
Antimony--zinc (3/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony–zinc (3/4) is a compound with the molecular formula Sb3Zn4 . It is used in the semiconductor industry and in photo optic applications .
Synthesis Analysis
Crystals of zinc-antimony oxide are synthesized by Solid state synthesis technique. Fine crystals of zinc-antimony oxide are formed by heating the sample at 900 °C for one hour . Interestingly, nc-Zn4Sb3 showed exothermic decomposition into zinc-poorer ZnSn at 196 °C in an open system, indicating that Zn4Sb3 is metastable in nanocrystalline form at room temperature .
Molecular Structure Analysis
The molecular structure of Antimony–zinc (3/4) is represented by the formula Sb3Zn4 . The InChI representation of the compound is InChI=1S/3Sb.4Zn . The compound has a molecular weight of 626.8 g/mol .
Chemical Reactions Analysis
Antimony is brittle and silvery. It is not very active, but reacts with oxygen, sulfur and chlorine at high temperatures . Antimony does not react with hydrochloric acid in the absence of oxygen . When heated, antimony reacts with oxygen in air forming Sb2O3 .
Physical And Chemical Properties Analysis
Antimony–zinc (3/4) has a molecular weight of 626.8 g/mol. It has a heavy atom count of 7 and a covalently-bonded unit count of 7 .
Mechanism of Action
Safety and Hazards
Future Directions
Zinc-based batteries, including those with antimony, have the potential to provide affordable, reliable, and environmentally benign solutions to meet the increasing demand for energy storage in various applications, including grid-scale storage . The development of Zn-free anodes to inhibit Zn dendrite formation and modulate high-capacity Zn batteries is highly applauded yet very challenging .
properties
InChI |
InChI=1S/3Sb.4Zn |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPLRXPJGHUEEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn].[Zn].[Zn].[Zn].[Sb].[Sb].[Sb] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sb3Zn4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12039-42-8 |
Source


|
| Record name | Antimony,compd. with zinc (3:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


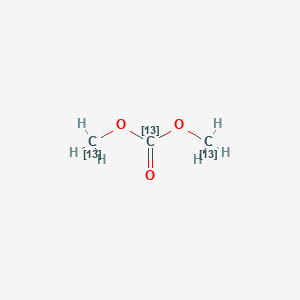

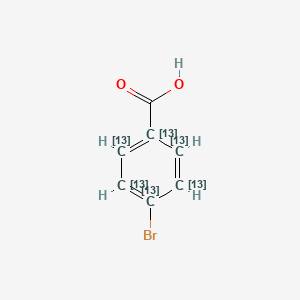
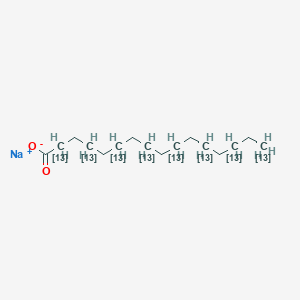

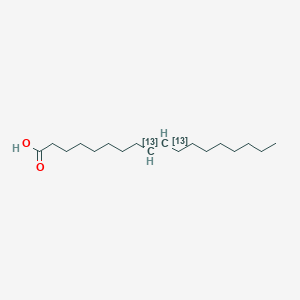
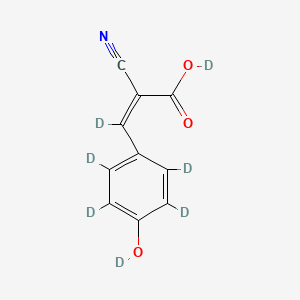
![methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate](/img/structure/B3333600.png)
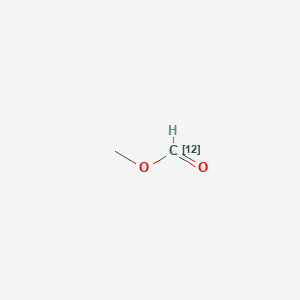

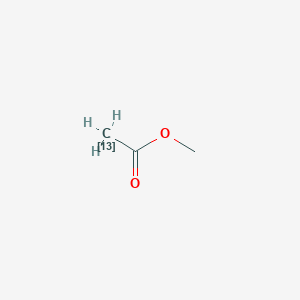
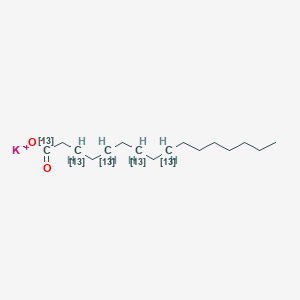
![2-[(~13~C)Methylsulfanyl]-7H-purin-6-amine](/img/structure/B3333654.png)